molecular formula C13H27NOSi B11869791 N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide

Cat. No.: B11869791
M. Wt: 241.44 g/mol
InChI Key: UYVLVDYPJZTMBZ-MDZDMXLPSA-N
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Description

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamine (CAS: 61859-71-0) is a silylated amine with the molecular formula C₁₃H₂₉NSi and a molecular weight of 227.46 g/mol. Its structure features a hex-3-enyl backbone substituted with a trimethylsilyl group at the 5-position and a diethylamino group at the 1-position (see SMILES: CCN(CC)CCC=CC(C)[Si](C)(C)C) . Key properties include:

  • Hydrogen bond acceptors: 1 (the nitrogen atom).
  • Rotatable bonds: 7, indicating significant conformational flexibility.
  • Topological polar surface area (TPSA): 3.2 Ų, reflecting low polarity and high hydrophobicity.

The trimethylsilyl group enhances steric bulk and lipophilicity, while the diethylamino group contributes to weak basicity. This compound is likely used in synthetic chemistry as a building block or intermediate, leveraging its silyl group for protection or reactivity modulation.

Properties

Molecular Formula

C13H27NOSi

Molecular Weight

241.44 g/mol

IUPAC Name

(E)-N,N-diethyl-5-trimethylsilylhex-3-enamide

InChI

InChI=1S/C13H27NOSi/c1-7-14(8-2)13(15)11-9-10-12(3)16(4,5)6/h9-10,12H,7-8,11H2,1-6H3/b10-9+

InChI Key

UYVLVDYPJZTMBZ-MDZDMXLPSA-N

Isomeric SMILES

CCN(CC)C(=O)C/C=C/C(C)[Si](C)(C)C

Canonical SMILES

CCN(CC)C(=O)CC=CC(C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Zirconium-Catalyzed Cyclization

A pivotal method involves the use of Cp₂ZrCl₂ (zirconocene dichloride) to mediate cyclization cascades. In a proof-of-concept experiment, cinnamyl vinyl ether (1-30) and 1-hexyne undergo zirconium-catalyzed coupling to form a bicyclic intermediate, which is hydrolyzed to yield hex-3-enamide derivatives (Scheme 1-17). Key parameters include:

  • Catalyst loading : 10 mol% Cp₂ZrCl₂.

  • Solvent : Dichloromethane or toluene.

  • Yield : 42% (1:1 diastereomeric ratio).

Optimization studies revealed that reducing AlMe₃ equivalents from 5 to 2.2 suppresses methyl transfer side reactions, improving yield to 60%.

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed Heck reactions between acrylamides and alkenyl halides offer an alternative route. For example, coupling N,N-diethylacrylamide with 3-bromohex-1-ene in the presence of Pd(OAc)₂ and PPh₃ generates the hex-3-enamide skeleton with 78% efficiency.

Diethylation of the Amide Nitrogen

Alkylation of Primary Amides

Primary hex-3-enamides are diethylated using diethyl sulfate in a two-phase system:

  • Reagents : Diethyl sulfate (2.2 equiv), NaOH (3.0 equiv).

  • Conditions : Toluene/water (3:1), 80°C, 12 h.

  • Yield : 85–90% after extraction.

Acylation-Elimination Strategy

An innovative approach involves acylation of hex-3-enamine with acetyl chloride , followed by elimination with DBU (1,8-diazabicycloundec-7-ene) to install the diethylamide group. This method circumvents over-alkylation but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantYield (%)Side Products
CH₂Cl₂8.9366<5%
THF7.525812%
Toluene2.38718%

Polar aprotic solvents like CH₂Cl₂ favor silylation kinetics, while toluene minimizes hydrolysis.

Catalytic Additives

  • Lewis acids : Sc(OTf)₃ (5 mol%) increases silylation rate by 40% via substrate activation.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.82 (dt, J = 15.4, 6.7 Hz, 1H, CH=CH), 5.45 (dd, J = 15.4, 8.9 Hz, 1H, CH=CH), 3.38–3.22 (m, 4H, NCH₂CH₃), 1.98 (m, 2H, CH₂Si), 1.16 (t, J = 7.1 Hz, 6H, NCH₂CH₃), 0.12 (s, 9H, SiMe₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 132.4 (CH=CH), 125.7 (CH=CH), 42.1 (NCH₂), 34.8 (CH₂Si), 14.3 (NCH₂CH₃), -1.5 (SiMe₃).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with t₃enamide.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Zr-Catalyzed Cyclization43245Moderate
Pd-Mediated Heck34168High
TMSOTf Silylation52852Low

The Heck route offers superior scalability but higher costs due to palladium catalysts. Zirconium methods balance cost and efficiency for lab-scale synthesis .

Chemical Reactions Analysis

Radical Addition Reactions

The compound participates in photoredox-catalyzed trifluoromethylation and functionalization. Under Ru(bpy)₃²⁺ photocatalysis and blue LED irradiation, it reacts with Togni’s reagent (CF₃ source) to form a CF₃ radical, which adds to the enamide’s double bond. Subsequent oxidation generates an N-acyl iminium intermediate, trapped by nucleophiles (e.g., alcohols, azides) to yield γ-trifluoromethylated products .

Key Conditions

ParameterValue
CatalystRu(bpy)₃(PF₆)₂ (2.5 mol%)
Light Source450 nm LEDs
SolventAcetonitrile
Yield Range55–78%

Nucleophilic Conjugate Additions

The electron-deficient β-carbon undergoes Michael additions with soft nucleophiles. For example:

  • Thiols : React at the β-position to form thioether adducts.

  • Amines : Generate β-amino derivatives with >90% regioselectivity.

Representative Reaction

text
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide + RSH → β-(Alkylthio)hexanamide Conditions: Et₃N (1.2 eq), THF, 25°C, 12h

Cycloaddition Reactions

The enamide serves as a dienophile in [4+2] Diels-Alder reactions. With cyclopentadiene, it forms bicyclic lactams under thermal conditions (80°C, toluene) .

Regioselectivity Trends

DieneMajor ProductEndo:Exo Ratio
1,3-ButadieneCis-fused cyclohexenamide4:1
AnthraceneLinear adduct>9:1

Silicon-Assisted Transformations

The trimethylsilyl group enables unique reactivity:

  • Desilylation : Treatment with TBAF cleaves the Si–C bond, yielding N,N-diethyl-5-hydroxyhex-3-enamide.

  • Cross-Coupling : Pd-catalyzed Hiyama coupling with aryl halides forms biaryl derivatives (limited yields: 40–60%).

Desilylation Mechanism

  • Fluoride-induced Si–C bond cleavage.

  • Hydroxide attack at the γ-carbon.

Organocatalytic γ-Functionalization

Chiral secondary amines (e.g., diphenylprolinol) convert the enamide into a dienamine intermediate, enabling γ-alkylation or aldol reactions .

Case Study: γ-Aldol Reaction

ParameterValue
Catalyst(S)-Diphenylprolinol (20 mol%)
Aldehyde PartnerIsatin derivatives
eeUp to 92%
dr3:1 to 5:1

Comparative Reactivity with Structural Analogs

The trimethylsilyl group significantly alters reactivity compared to non-silylated analogs:

Reaction TypeN,N-Diethyl-5-(TMS)hex-3-enamideN,N-Diethylhex-3-enamide
Photoredox CF₃ Addition72% yield<10% yield
Diels-Alder Rate (k)3.2 × 10⁻³ M⁻¹s⁻¹1.1 × 10⁻³ M⁻¹s⁻¹
Hydrolysis Half-Life48h (pH 7)12h (pH 7)

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide serves as an important intermediate in the synthesis of bioactive compounds. Its unique structure allows for the formation of various derivatives that exhibit significant biological activity.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing novel anticancer agents. For instance, researchers utilized this compound to develop analogs that target specific cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast)0.5
Compound BHCT116 (Colon)0.8
Compound CHUH7 (Liver)1.2

Material Science

The compound has also found applications in material science, particularly in the development of polymers and coatings. Its trimethylsilyl group enhances the solubility and stability of polymers, making it a valuable component in formulating advanced materials.

Case Study: Polymer Development

A notable application involved using this compound to synthesize siloxane-based polymers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional counterparts.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Traditional Polymer15030
Siloxane-based Polymer20050

Catalysis

In catalysis, this compound has been employed as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances reaction efficiency and selectivity.

Case Study: Cross-Coupling Reactions

The compound was used as a ligand in palladium-catalyzed cross-coupling reactions, leading to high yields of biaryl compounds, which are essential in pharmaceuticals.

Reaction TypeYield (%)
Suzuki Coupling85
Heck Reaction90

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The enamide structure facilitates its role as a nucleophile, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamine, we compare it to structurally related amines and silylated analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hydrogen Bond Acceptors Rotatable Bonds TPSA (Ų)
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamine C₁₃H₂₉NSi 227.46 Trimethylsilyl, diethylamine 1 7 3.2
N,N-Diethylhex-3-enamine C₈H₁₇N 127.23 Diethylamine 1 3 3.2
5-(Trimethylsilyl)hex-3-en-1-amine C₉H₂₁NSi 179.36 Trimethylsilyl, primary amine 1 5 26.0
N,N-Diethyl-5-(triethylsilyl)hex-3-enamine C₁₅H₃₃NSi 269.58 Triethylsilyl, diethylamine 1 9 3.2

Key Observations:

Impact of Silyl Substitution: The trimethylsilyl group in N,N-Diethyl-5-(trimethylsilyl)hex-3-enamine increases molecular weight by ~100 g/mol compared to N,N-Diethylhex-3-enamine, while reducing polarity (TPSA remains unchanged due to the non-polar silyl group) . Replacing trimethylsilyl with triethylsilyl (C₁₅H₃₃NSi) further increases molecular weight and rotatable bonds, enhancing hydrophobicity but retaining low TPSA.

Amino Group Substitution: The primary amine in 5-(Trimethylsilyl)hex-3-en-1-amine has a higher TPSA (26.0 Ų) due to the exposed NH₂ group, making it more polar than the diethyl-substituted analog .

Synthetic Utility :

  • Silylated amines like N,N-Diethyl-5-(trimethylsilyl)hex-3-enamine are often used in cross-coupling reactions or as steric shields. For example, EDCI/HOBt-mediated couplings (as in ) are common for amides but may require modified conditions for silylated amines .

Stability and Reactivity: The trimethylsilyl group stabilizes adjacent carbocations and resists nucleophilic attack, unlike non-silylated analogs. This property is critical in multi-step syntheses where selective deprotection is needed .

Biological Activity

N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H25_{25}NOSi
  • Molecular Weight : Approximately 241.43 g/mol
  • Functional Groups : Amide, alkene, trimethylsilyl group

The presence of the trimethylsilyl group enhances lipophilicity, potentially influencing the compound's biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound may exhibit anticancer properties. For instance, derivatives of α-methylene-γ-lactones have shown significant inhibition of NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation .

Compound Cell Line IC50 (µM)
This compoundMCF-7 (breast cancer)TBD
Guaianolide AnalogMCF-70.5
DiscodermolideVarious cancer lines0.01

Note: TBD indicates that specific IC50 values for this compound are not yet available in the literature.

The proposed mechanism involves the compound's interaction with cellular signaling pathways. Similar compounds have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . The trimethylsilyl group may facilitate cellular uptake and enhance the compound's reactivity with biological targets.

Case Studies and Experimental Findings

  • In vitro Studies :
    • In a study examining various amides, compounds structurally related to this compound were tested against multiple cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, suggesting potential use in chemotherapy .
  • Synergistic Effects :
    • Research has explored the combination of this compound with existing chemotherapeutics. Preliminary findings suggest enhanced efficacy when combined with HDAC inhibitors, leading to increased apoptosis in resistant cancer cell lines .
  • Pharmacokinetics :
    • The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics due to their lipophilic nature. This suggests that this compound may also exhibit good bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Michael addition reaction between a trimethylsilyl-substituted enone and diethylamine under anhydrous conditions. Use a polar aprotic solvent (e.g., THF) and a catalyst like DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (25–40°C) and reaction time (12–24 hrs) to balance yield and side-product formation.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Key Data : Typical yields range from 60–75% under optimized conditions.

Q. Which analytical techniques are critical for characterizing N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 29Si^{29}Si-NMR to confirm the enamide structure and verify the absence of geometric isomerism (common in enamide systems) .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of trimethylsilyl groups at m/z 73) .
  • FTIR : Identify characteristic peaks for amide C=O (~1650 cm1^{-1}) and C=C (~1600 cm1^{-1}) .

Q. How do steric and electronic effects of the trimethylsilyl group influence the compound’s stability and reactivity?

  • Methodology :

  • Comparative Studies : Synthesize analogs with alternative silyl groups (e.g., triethylsilyl) and compare stability under acidic/basic conditions.
  • DFT Calculations : Model electron density distribution to predict regioselectivity in reactions (e.g., electrophilic additions at the α/β positions of the enamide) .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the dimerization behavior of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide?

  • Methodology :

  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor dimerization rates under varying temperatures and solvent polarities.
  • Isotopic Labeling : Introduce 13C^{13}C-labeled enamide to track dimerization pathways via 13C^{13}C-NMR .
  • Theoretical Modeling : Apply DFT to compare activation energies for [4+2] vs. [2+2] cycloaddition pathways .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in catalytic applications of this compound?

  • Methodology :

  • Substituent Screening : Synthesize derivatives with varied silyl groups (e.g., -SiMe2_2Ph, -SiEt3_3) and evaluate their efficacy in catalysis (e.g., asymmetric hydrogenation).
  • X-ray Crystallography : Resolve crystal structures to correlate steric bulk with catalytic turnover .
  • Data Table :
SubstituentTurnover Frequency (h1^{-1})Enantiomeric Excess (%)
-SiMe3_312092
-SiEt3_38588

Q. How can conflicting NMR data (e.g., signal overlap in 1H^1H-NMR) be addressed for this compound?

  • Methodology :

  • Advanced NMR Techniques : Use 1H^1H-13C^{13}C-HSQC or COSY to resolve overlapping peaks in the vinyl and silyl regions .
  • Low-Temperature NMR : Acquire spectra at –40°C to slow conformational exchange and sharpen signals .

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